Lipophilicity: Propionamide vs. Acetamide & Pivalamide
N-(5-Bromopyridin-3-yl)propionamide exhibits a computed XLogP3 of 1.2, positioning it between the more polar N-(5-bromopyridin-3-yl)acetamide (MW 215.05, estimated XLogP3 ~0.7) and the more lipophilic N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (MW 257.13, estimated XLogP3 ~2.5) [1]. This 0.5-log-unit separation from the acetamide analog translates to an approximately 3.2-fold difference in octanol-water partition coefficient, substantially altering reverse-phase HPLC retention and liquid-liquid extraction behavior. The propionamide side chain thus offers a practical balance: sufficient lipophilicity for organic-phase workup without the excessive hydrophobicity of the pivalamide that can impede aqueous solubility in biological assay media.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (N-(5-bromopyridin-3-yl)propionamide, MW 229.07) |
| Comparator Or Baseline | XLogP3 ~0.7 (N-(5-bromopyridin-3-yl)acetamide, MW 215.05); XLogP3 ~2.5 (N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, MW 257.13) [estimated from fragment constants] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. acetamide; ΔXLogP3 ≈ -1.3 vs. pivalamide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release). Comparator values estimated from octanol-water fragment constants; experimental logP not available for this series. |
Why This Matters
Procurement selection hinges on lipophilicity—choosing the wrong acyl chain length alters chromatographic retention by >3-fold and can necessitate complete re-optimization of purification protocols.
- [1] PubChem Compound Summary, CID 68737458: N-(5-bromopyridin-3-yl)propionamide. XLogP3 = 1.2. National Center for Biotechnology Information. View Source
